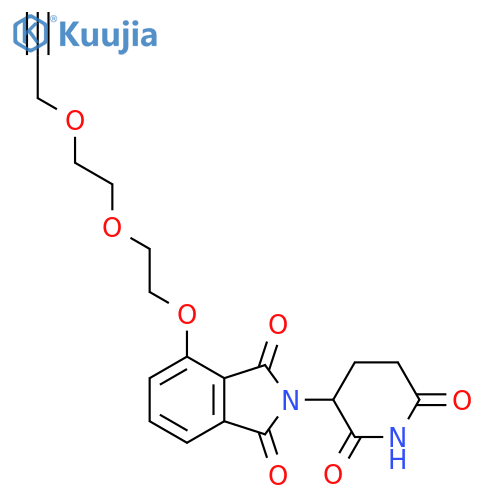Cas no 2098487-52-4 (Thalidomide-O-PEG2-propargyl)

Thalidomide-O-PEG2-propargyl structure
商品名:Thalidomide-O-PEG2-propargyl
CAS番号:2098487-52-4
MF:C20H20N2O7
メガワット:400.382005691528
CID:4738630
Thalidomide-O-PEG2-propargyl 化学的及び物理的性質
名前と識別子
-
- Thalidomide-O-PEG2-propargyl
- Thalidomide - linker 5
- Thalidomide 4'-ether-PEG2-alkyne
- 2-(2,6-Dioxo-3-piperidinyl)-4-[2-[2-(2-propyn-1-yloxy)oxy]ethoxy]-1H-isoindole-1,3(2H)dione
- 2-(2,6-Dioxopiperidin-3-yl)-4-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)isoindoline-1,3-dione
-
- インチ: 1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24)
- InChIKey: XJWGDRINRIEEJD-UHFFFAOYSA-N
- ほほえんだ: O(CCOCCOCC#C)C1=CC=CC2C(N(C(C=21)=O)C1C(NC(CC1)=O)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 9
- 複雑さ: 713
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 111
Thalidomide-O-PEG2-propargyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-126458-100mg |
Thalidomide-O-PEG2-propargyl |
2098487-52-4 | 98.26% | 100mg |
¥3500 | 2024-07-19 | |
| Tenova Pharmaceuticals | T52149-25mg |
Thalidomide-O-PEG2-propargyl |
2098487-52-4 | >= 95% | 25mg |
$160.0 | 2025-02-21 | |
| MedChemExpress | HY-126458-25mg |
Thalidomide-O-PEG2-propargyl |
2098487-52-4 | 98.26% | 25mg |
¥1500 | 2024-07-19 | |
| Tenova Pharmaceuticals | T52149-50mg |
Thalidomide-O-PEG2-propargyl |
2098487-52-4 | >= 95% | 50mg |
$290.0 | 2025-02-21 | |
| Aaron | AR01LRA3-250mg |
Thalidomide 4'-ether-PEG2-alkyne |
2098487-52-4 | 97% | 250mg |
$297.00 | 2025-02-12 | |
| 1PlusChem | 1P01LR1R-25mg |
Thalidomide 4'-ether-PEG2-alkyne |
2098487-52-4 | 97% | 25mg |
$202.00 | 2023-12-19 | |
| Aaron | AR01LRA3-100mg |
Thalidomide 4'-ether-PEG2-alkyne |
2098487-52-4 | 97% | 100mg |
$177.00 | 2025-02-12 | |
| Aaron | AR01LRA3-5mg |
Thalidomide 4'-ether-PEG2-alkyne |
2098487-52-4 | 97% | 5mg |
$82.00 | 2025-02-12 | |
| Ambeed | A1148148-250mg |
2-(2,6-Dioxopiperidin-3-yl)-4-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)isoindoline-1,3-dione |
2098487-52-4 | 98% | 250mg |
$337.0 | 2025-02-19 |
Thalidomide-O-PEG2-propargyl 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
2098487-52-4 (Thalidomide-O-PEG2-propargyl) 関連製品
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2098487-52-4)Thalidomide-O-PEG2-propargyl

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):259.0/311.0/609.0